molecular formula C14H12ClN3O B11846686 4-[(4-Chlorophenyl)methoxy]-3-methyl-3H-imidazo[4,5-c]pyridine CAS No. 87034-95-5

4-[(4-Chlorophenyl)methoxy]-3-methyl-3H-imidazo[4,5-c]pyridine

Cat. No.: B11846686
CAS No.: 87034-95-5
M. Wt: 273.72 g/mol
InChI Key: VMCUOYPLZLBYRH-UHFFFAOYSA-N
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Description

4-[(4-Chlorophenyl)methoxy]-3-methyl-3H-imidazo[4,5-c]pyridine is a heterocyclic compound that features an imidazo[4,5-c]pyridine core structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The presence of the 4-chlorophenyl group and the methoxy substituent contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Chlorophenyl)methoxy]-3-methyl-3H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,4-diaminopyridine with 4-chlorobenzaldehyde in the presence of a suitable catalyst and solvent. The reaction conditions often include heating and the use of a base to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Chlorophenyl)methoxy]-3-methyl-3H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or chlorophenyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazo[4,5-c]pyridine derivatives.

Scientific Research Applications

4-[(4-Chlorophenyl)methoxy]-3-methyl-3H-imidazo[4,5-c]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(4-Chlorophenyl)methoxy]-3-methyl-3H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as a GABA_A receptor agonist, influencing neurotransmission in the central nervous system . Additionally, it can inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-Chlorophenyl)methoxy]-3-methyl-3H-imidazo[4,5-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-chlorophenyl and methoxy groups enhances its potential as a therapeutic agent and a versatile building block in synthetic chemistry.

Properties

CAS No.

87034-95-5

Molecular Formula

C14H12ClN3O

Molecular Weight

273.72 g/mol

IUPAC Name

4-[(4-chlorophenyl)methoxy]-3-methylimidazo[4,5-c]pyridine

InChI

InChI=1S/C14H12ClN3O/c1-18-9-17-12-6-7-16-14(13(12)18)19-8-10-2-4-11(15)5-3-10/h2-7,9H,8H2,1H3

InChI Key

VMCUOYPLZLBYRH-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1C(=NC=C2)OCC3=CC=C(C=C3)Cl

Origin of Product

United States

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